8-(4-tert-butylphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Overview
Description
8-(4-tert-butylphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure and the presence of multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-tert-butylphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Core Structure: The initial step involves the construction of the heptazatricyclic core. This can be achieved through a series of cyclization reactions, often starting from simpler nitrogen-containing precursors.
Introduction of Substituents: The tert-butyl and fluorophenyl groups are introduced through substitution reactions. This may involve the use of tert-butyl chloride and fluorobenzene in the presence of a suitable catalyst.
Final Cyclization and Purification: The final step involves the cyclization to form the tricyclic structure, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the double bonds within the tricyclic structure, potentially leading to the formation of more saturated analogs.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce more saturated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tricyclic nitrogen-containing systems.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism by which 8-(4-tert-butylphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one exerts its effects is largely dependent on its interaction with molecular targets. The compound’s multiple nitrogen atoms and aromatic rings allow it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
8-(4-tert-butylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Similar structure but lacks the fluorine atom.
8-(4-methylphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: Similar structure but has a methyl group instead of a tert-butyl group.
Uniqueness
The presence of both tert-butyl and fluorophenyl groups in 8-(4-tert-butylphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one imparts unique steric and electronic properties. These modifications can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of 8-(4-tert-butylphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C22H20FN7O |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
8-(4-tert-butylphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C22H20FN7O/c1-22(2,3)14-8-4-13(5-9-14)19-16-17(12-6-10-15(23)11-7-12)25-26-20(31)18(16)24-21-27-28-29-30(19)21/h4-11,19H,1-3H3,(H,26,31)(H,24,27,29) |
InChI Key |
VRWFPBQYYPBSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)F)NC5=NN=NN25 |
Origin of Product |
United States |
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